molecular formula C22H43ClO2 B14384077 Octadecyl 3-chlorobutanoate CAS No. 88414-24-8

Octadecyl 3-chlorobutanoate

Cat. No.: B14384077
CAS No.: 88414-24-8
M. Wt: 375.0 g/mol
InChI Key: IDYIKPKMBHKZJF-UHFFFAOYSA-N
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Description

Octadecyl 3-chlorobutanoate is an organic compound with the molecular formula C22H43ClO2 It is an ester derived from the reaction between octadecanol and 3-chlorobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 3-chlorobutanoate typically involves the esterification reaction between octadecanol and 3-chlorobutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid-phase extraction techniques can further purify the compound .

Chemical Reactions Analysis

Types of Reactions: Octadecyl 3-chlorobutanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octadecanol and 3-chlorobutanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products:

    Hydrolysis: Octadecanol and 3-chlorobutanoic acid.

    Reduction: Octadecyl 3-hydroxybutanoate.

    Substitution: Octadecyl 3-hydroxybutanoate or other substituted derivatives.

Scientific Research Applications

Octadecyl 3-chlorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadecyl 3-chlorobutanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Octadecyl 3-chlorobutanoate can be compared with other similar compounds, such as:

    Octadecyl 4-chlorobutanoate: Similar in structure but with the chlorine atom at the 4-position instead of the 3-position.

    Octadecyl 3-chloropropanoate: Similar but with a shorter carbon chain in the ester moiety.

    Octadecyl 3-hydroxybutanoate: The hydrolyzed product of this compound.

Properties

CAS No.

88414-24-8

Molecular Formula

C22H43ClO2

Molecular Weight

375.0 g/mol

IUPAC Name

octadecyl 3-chlorobutanoate

InChI

InChI=1S/C22H43ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h21H,3-20H2,1-2H3

InChI Key

IDYIKPKMBHKZJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C)Cl

Origin of Product

United States

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